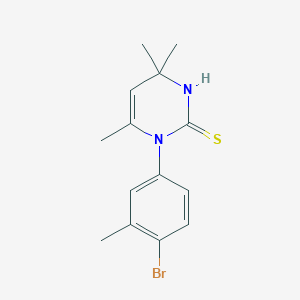

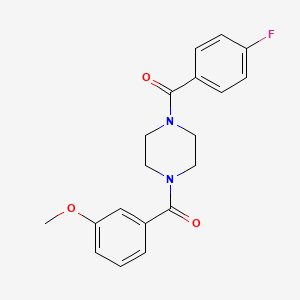

7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline and quinolinedione derivatives often involves palladium-catalyzed oxidative carbonylation or intramolecular cyclization reactions. For instance, palladium-catalyzed cyclization-alkoxycarbonylation has been used to synthesize various quinoline-4-one derivatives, showcasing the versatility of palladium-catalyzed reactions in constructing complex quinoline scaffolds (Costa et al., 2004). Similarly, oxidative demethylation with cerium(IV) ammonium nitrate has been employed to synthesize quinolinediones, demonstrating the role of oxidative conditions in the synthesis of quinoline derivatives (Kitahara et al., 1997).

Molecular Structure Analysis

The molecular structure of quinolinedione derivatives has been extensively studied, revealing conformational and configurational disorders. For example, conformational analysis has shown that the heterocyclic ring in these compounds adopts configurations intermediate between envelope and half-chair forms, leading to positional disorder (Cuervo et al., 2009). Such studies are crucial for understanding the structural basis of the chemical reactivity and properties of quinolinediones.

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions due to their reactive quinolinedione core. The Beckmann reaction, for example, has been observed to proceed anomalously in a series of oximes of quinolinediones, leading to unexpected synthesis outcomes, which highlights the unique reactivity of the quinolinedione moiety in complex synthetic pathways (Tolkunov et al., 2004).

Physical Properties Analysis

The physical properties of quinolinediones, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration and substituents. X-ray diffraction analyses provide insights into the crystal structures of these compounds, revealing the influence of molecular symmetry and intermolecular interactions on their physical state and stability.

Chemical Properties Analysis

The chemical properties of 7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione include its redox behavior, electronic structure, and interaction with biological molecules. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can offer comprehensive insights into the electronic properties and potential biological activities of quinolinediones (Berlin et al., 2005). These studies are pivotal for understanding the pharmacological potential of quinolinediones, despite the exclusion of direct applications in drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Researchers have developed methods for synthesizing quinolinedione derivatives, which are valuable for their diverse applications in pharmaceutical and industrial fields. For instance, Kitahara et al. (1997) detailed the synthesis of 4-phenyl-5,8-quinolinediones through oxidative demethylation processes using cerium(IV) ammonium nitrate. These methodologies are foundational for creating compounds with potential therapeutic properties or chemical reactivity (Kitahara et al., 1997).

Structural and Optical Properties

Studies on the structural and optical properties of quinoline derivatives have been conducted to understand their potential in material science and electronics. Zeyada et al. (2016) investigated the properties of quinoline derivatives thin films, finding applications in optoelectronic devices due to their polycrystalline nature and nanocrystalline dispersion in amorphous matrices (Zeyada et al., 2016).

Anticancer Activity

Quinolinedione derivatives have been studied for their anticancer activity. Kadela-Tomanek et al. (2018) explored the cytotoxic and molecular docking studies of 6,7-dichloro-2-methyl-5,8-quinolinedione, highlighting its potential against certain cancer cell lines. The structural modifications introduced to quinolinedione significantly influence its bioactivity, offering a pathway for developing new anticancer agents (Kadela-Tomanek et al., 2018).

Photophysical Properties

Quinoline derivatives' photophysical properties have been analyzed for their potential use in fluorescent materials and sensors. Padalkar and Sekar (2014) synthesized quinoline-containing benzimidazole and benzothiazole moieties and studied their emission properties, revealing their utility in developing new fluorescent materials with high thermal stability and large Stokes shifts (Padalkar & Sekar, 2014).

Chemical Reactivity and Molecular Structure

Investigations into the chemical reactivity and molecular structure of quinoline derivatives have led to insights into their applications in drug design and synthesis. The work by Abad et al. (2021) on isoxazolequinoxaline derivatives illustrates the importance of structural analysis in understanding the molecular interactions and potential biological activities of these compounds (Abad et al., 2021).

Eigenschaften

IUPAC Name |

7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-20-11-16(12-21(29-2)24(20)30-3)17-13-22(27)25-18-9-15(10-19(26)23(17)18)14-7-5-4-6-8-14/h4-8,11-12,15,17H,9-10,13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOIAMAPUQKKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)